4-Pyridinepropanol, 1-oxide
Description
Contextualization of Pyridine (B92270) N-Oxide Chemistry and its Significance
Pyridine N-oxides are a versatile and significant class of heterocyclic compounds derived from the oxidation of pyridines. researchgate.net The introduction of an N-oxide functional group fundamentally alters the electronic properties of the pyridine ring. bhu.ac.in This modification makes the ring more reactive towards both electrophilic and nucleophilic substitution reactions compared to the parent pyridine. bhu.ac.in The oxygen atom can donate electron density into the ring via resonance, which activates the positions ortho (2,6) and para (4) to the nitrogen atom for electrophilic attack. bhu.ac.in For instance, the nitration of pyridine itself is difficult, but pyridine N-oxide can be nitrated to yield a 4-nitro derivative, which can then be deoxygenated to produce 4-nitropyridine (B72724). bhu.ac.in
The chemistry of pyridine and its derivatives is of considerable importance in the synthesis of intermediates that lead to biologically active compounds and novel materials. researchgate.net Heterocyclic N-oxides have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents. researchgate.net Their utility stems from their role as versatile synthetic intermediates and their unique biological properties. researchgate.netresearchgate.net The N-oxide moiety can be a key feature for drug-receptor interactions, often forming critical hydrogen bonds within the active sites of enzymes. researchgate.net
Beyond medicinal chemistry, pyridine N-oxides serve as mild Lewis bases in organocatalysis, activating Lewis acidic molecules and enhancing the reactivity of nucleophiles in various reactions. researchgate.net They are also precursors to N-oxypyridinium salts which can act as a source of radicals for synthetic transformations. researchgate.net The single-electron transfer chemistry involving pyridine N-oxides to form pyridine N-oxy radical species is an emerging field with significant potential for developing new synthetic methods. rsc.orgresearchgate.net The oxidation of pyridines to their corresponding N-oxides is typically achieved using reagents like peroxy acids, or hydrogen peroxide in acetic acid. researchgate.netbhu.ac.inwikipedia.org
Overview of 4-Pyridinepropanol (B1329387), 1-oxide within Nitrogen Heterocycle Research
4-Pyridinepropanol, 1-oxide is a specific derivative within the larger family of pyridine N-oxides. Its structure features the characteristic pyridine N-oxide core, substituted at the 4-position with a propanol (B110389) group (-CH₂CH₂CH₂OH). This bifunctional nature—containing both the reactive N-oxide ring system and a terminal hydroxyl group—makes it a compound of interest in nitrogen heterocycle research.
The N-oxide group imparts the reactivity patterns discussed previously, making the 4-position (where the propanol group is attached) and the 2,6-positions susceptible to further chemical modification. The terminal hydroxyl group on the propanol side chain provides an additional site for synthetic elaboration, such as through esterification or etherification reactions. This allows this compound to serve as a versatile building block for constructing more complex molecules with potential applications in medicinal chemistry and materials science. google.com
While extensive research focusing solely on this compound is not widely published, its parent compound, 4-Pyridinepropanol, is a known chemical intermediate. google.comsigmaaldrich.com The synthesis of this compound would typically involve the direct oxidation of 4-Pyridinepropanol. The resulting compound combines the established chemical utility of the pyridine N-oxide scaffold with the functional handle of a primary alcohol, positioning it as a potentially valuable intermediate for creating diverse molecular architectures.
Interactive Data Tables
Below are tables detailing the properties of the parent compounds related to this compound.
Table 1: Physicochemical Properties of Related Compounds This table provides a summary of key physical and chemical properties for Pyridine N-oxide and 4-Pyridinepropanol.
| Property | Pyridine N-oxide | 4-Pyridinepropanol |
| CAS Number | 694-59-7 wikipedia.org | 2629-72-3 sigmaaldrich.com |
| Molecular Formula | C₅H₅NO wikipedia.org | C₈H₁₁NO sigmaaldrich.com |
| Molecular Weight | 95.10 g/mol wikipedia.org | 137.18 g/mol sigmaaldrich.com |
| Appearance | Colorless solid wikipedia.org | - |
| Melting Point | 65-66 °C wikipedia.org | 35-39 °C sigmaaldrich.com |
| Boiling Point | 270 °C wikipedia.org | 289 °C sigmaaldrich.com |
| Density | - | 1.061 g/mL at 25 °C sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-(1-oxidopyridin-1-ium-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H11NO2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,10H,1-2,7H2 |
InChI Key |
YULBLZFJQMMIDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC=C1CCCO)[O-] |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Reactivity of 4 Pyridinepropanol, 1 Oxide
Nucleophilic and Electrophilic Reactivity of the Pyridine (B92270) N-Oxide Moiety
The pyridine N-oxide moiety in 4-Pyridinepropanol (B1329387), 1-oxide fundamentally alters the reactivity of the aromatic ring compared to its parent pyridine. The N-oxide group is an ambidentate nucleophile and also influences the ring's susceptibility to both electrophilic and nucleophilic attack.
Nucleophilic Character: The oxygen atom of the N-oxide group possesses a partial negative charge, making it a nucleophilic center. thieme-connect.deacs.org It can react with a variety of electrophiles, including protons, alkyl halides, and acid anhydrides. youtube.com This initial reaction at the oxygen atom is often the first step in more complex transformations of the pyridine ring. scripps.edu Natural bond orbital analysis has shown that the natural atomic charge on the oxygen atom of 4-substituted pyridine-N-oxides is more negative than that on the nitrogen atom of analogous 4-substituted pyridines, rendering the former more nucleophilic. acs.org
Electrophilic Aromatic Substitution: The N-oxide group acts as a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the C-2 and C-4 positions. bhu.ac.inquimicaorganica.org This is due to the oxygen atom's ability to donate electron density to the ring through resonance, which stabilizes the cationic intermediates formed during substitution at these positions. bhu.ac.inresearchgate.net Consequently, reactions like nitration can be carried out under milder conditions than those required for pyridine itself. bhu.ac.inquimicaorganica.org For 4-Pyridinepropanol, 1-oxide, electrophilic attack would be directed to the C-2 and C-6 positions.
Nucleophilic Aromatic Substitution: The pyridine N-oxide ring is also activated towards nucleophilic attack, particularly at the C-2 and C-4 positions. bhu.ac.inchemtube3d.com This increased reactivity is attributed to the electron-withdrawing nature of the N-oxide group, which can stabilize the negative charge of the Meisenheimer complex formed during the reaction. bhu.ac.in For instance, treatment of pyridine N-oxide with phosphorus oxychloride yields 2- and 4-chloropyridines. wikipedia.org In the case of this compound, nucleophilic substitution would be expected to occur at the C-2 and C-6 positions.
| Reaction Type | Position of Attack | Influence of N-Oxide Group |
| Nucleophilic Attack | Oxygen | Acts as a nucleophilic center |
| Electrophilic Aromatic Substitution | C-2, C-6 | Activating and directing group |
| Nucleophilic Aromatic Substitution | C-2, C-6 | Activating group |
Oxidative Transformations Involving the 1-Oxide Function
The 1-oxide function of this compound can participate in oxidative transformations in several ways. The N-oxide group itself can act as an oxidant, and the pyridine ring can be subjected to further oxidation under certain conditions.
Pyridine N-oxides are known to be versatile and mild nucleophilic oxidants, capable of effecting a range of oxidative transformations, often in the presence of metal catalysts. thieme-connect.de This oxidizing ability stems from the weak nitrogen-oxygen bond, which has a bond dissociation energy of 63.3 kcal/mol for pyridine N-oxide. thieme-connect.de They have been employed in the oxidation of various functional groups, including the conversion of terminal alkynes to α-acetoxy ketones in the presence of a gold catalyst. organic-chemistry.org
Furthermore, oxidative cross-coupling reactions involving pyridine N-oxide derivatives have been reported. For example, the palladium-catalyzed oxidative cross-coupling of pyridine N-oxides with thiophene (B33073) and furan (B31954) derivatives has been achieved. researchgate.net While specific oxidative transformations of the N-oxide function in this compound are not extensively documented, it is plausible that it could act as an oxygen transfer agent in the presence of suitable substrates and catalysts.
Reductive Pathways of this compound and its Derivatives
The reduction of the N-oxide function is a common and synthetically useful reaction for pyridine N-oxides. This deoxygenation step is often performed after the N-oxide has served its purpose of directing substitution on the pyridine ring. bhu.ac.in
A variety of reducing agents can be employed for the deoxygenation of pyridine N-oxides, including zinc dust, phosphorus trichloride, and catalytic hydrogenation. youtube.comwikipedia.org The choice of reducing agent can sometimes be crucial to avoid the reduction of other functional groups in the molecule. For this compound, a mild reducing agent would be necessary to selectively remove the N-oxide without affecting the propanol (B110389) side chain.
The enzymatic reduction of pyridine N-oxide derivatives has also been studied. The single-electron transferring flavoenzyme ferredoxin-NADP+ oxidoreductase (FNR) can catalyze the reduction of a series of pyridine- and nitropyridine-N-oxide compounds. researchgate.net The reactivity in these enzymatic reductions is related to the electron-accepting potency of the N-oxide derivatives. researchgate.net
In the context of derivatives, the reduction of 4-nitropyridine (B72724) N-oxide has been shown to yield different products depending on the reducing agent and conditions. For example, reduction with a TiCl4/SnCl2 reagent can lead to 4,4'-azodipyridine or 4-aminopyridine. researchgate.net Catalytic reduction of 4-nitropyridine 1-oxide can also afford 4,4′-azopyridine, 4,4′-azoxypyridine 1,1′-dioxide, and 4,4′-hydrazopyridine. researchgate.net
| Reducing Agent/Method | Product Type | Reference |
| Zinc dust, PCl3 | Deoxygenation to the corresponding pyridine | youtube.comwikipedia.org |
| Catalytic Hydrogenation | Deoxygenation to the corresponding pyridine | bhu.ac.in |
| Ferredoxin-NADP+ oxidoreductase (FNR) | Enzymatic reduction | researchgate.net |
| TiCl4/SnCl2 (on 4-nitro derivative) | 4,4'-azodipyridine or 4-aminopyridine | researchgate.net |
Substitution Reactions at the Propanol Side Chain
The propanol side chain of this compound offers additional sites for chemical modification, primarily centered around the reactivity of the hydroxyl group and the benzylic-like protons.
The hydroxyl group can undergo typical alcohol reactions. For instance, it can participate in esterification with carboxylic acids or their derivatives. chemicalbook.com Deoxyfluorination of 4-pyridinepropanol with N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (B91410) has been reported to yield 4-(3-fluoropropyl)pyridine. chemicalbook.com The hydroxyl group can also be oxidized to an aldehyde or a carboxylic acid depending on the oxidant and reaction conditions. pipzine-chem.com
The hydrogens on the carbon atom adjacent to the pyridine ring (the α-position) are acidic due to the electron-withdrawing nature of the pyridine N-oxide ring. pearson.com Deprotonation at this position by a strong base would generate a carbanion that can then react with various electrophiles, allowing for alkylation or other functionalization at the α-position of the side chain. youtube.compearson.com
Intramolecular Rearrangements and Cyclization Reactions
Pyridine N-oxides with alkyl side chains, particularly at the 2-position, are known to undergo a characteristic intramolecular rearrangement known as the Boekelheide rearrangement. acs.orgchemtube3d.com This reaction typically occurs upon treatment with an acid anhydride (B1165640), such as acetic anhydride. youtube.comchemtube3d.com The reaction proceeds through acylation of the N-oxide oxygen, followed by deprotonation of the side chain and a wikipedia.orgwikipedia.org-sigmatropic rearrangement. chemtube3d.comresearchgate.net While this rearrangement is most common for 2-alkylpyridine N-oxides, analogous rearrangements for 4-alkyl derivatives are less common but may be possible under specific conditions.
Intramolecular cyclization reactions involving the propanol side chain are also conceivable. For example, under oxidative conditions, the hydroxyl group could potentially attack the pyridine ring, although this would depend on the specific reaction conditions and the activation of the ring. Palladium(II)-catalyzed oxidative cyclizations of olefins tethered to nucleophiles like alcohols are known, proceeding via syn oxypalladation. nih.gov While the pyridine N-oxide ring is not an olefin, analogous intramolecular cyclizations might be designed.
Furthermore, pyridinium (B92312) 1,4-zwitterions, which can be generated from pyridine derivatives, are known to participate in various formal cyclization reactions, including (4+1), (3+3), and (3+4) cycloadditions, to construct a variety of heterocyclic systems. mdpi.com
Photochemical Reactivity Studies of N-Heterocycles
The photochemistry of pyridine N-oxides and other N-heterocycles has been extensively studied and reveals a rich variety of transformations. semanticscholar.orgproquest.com Upon irradiation with UV light, pyridine N-oxides can undergo several types of reactions, including deoxygenation, ring contraction, ring expansion, and fragmentation, depending on the substituents and the reaction medium. semanticscholar.orgwur.nl
The excited state of the N-oxide can lead to the formation of an oxaziridine (B8769555) intermediate, which can then rearrange to other products. wur.nl For example, the irradiation of pyridine N-oxide can lead to the formation of 2-formylpyrrole. wur.nl The specific photochemical behavior of this compound has not been detailed, but it would be expected to exhibit some of the characteristic photoreactivity of pyridine N-oxides.
More recently, pyridine N-oxides have been investigated for their role in photocatalysis. They can act as hydrogen atom transfer (HAT) reagents in the photochemical Minisci-type alkylation of electron-deficient heteroarenes. semanticscholar.orgrsc.orgsemanticscholar.org This reactivity involves the formation of an electron-donor-acceptor (EDA) complex between the N-oxide and a heterocyclic substrate, which upon irradiation, can abstract a hydrogen atom from a variety of radical precursors. semanticscholar.org
| Photochemical Process | Description |
| Deoxygenation | Loss of the oxygen atom from the N-oxide group. |
| Ring Contraction/Expansion | Rearrangement of the pyridine ring to smaller or larger ring systems. |
| Fragmentation | Cleavage of the pyridine ring into smaller molecules. |
| Hydrogen Atom Transfer (HAT) | Acting as a reagent to abstract hydrogen atoms in photocatalytic reactions. |
Advanced Spectroscopic and Structural Elucidation Techniques
Vibrational Spectroscopy (FT-IR, Raman)
No specific Fourier-Transform Infrared (FT-IR) or Raman spectroscopic data for 4-Pyridinepropanol (B1329387), 1-oxide were found in the conducted searches. For related compounds, such as pyridine-N-oxide itself, the N-O stretching vibration is a characteristic feature, typically appearing in the 1200-1300 cm⁻¹ region of the IR spectrum. One would anticipate characteristic bands for the O-H stretch of the propanol (B110389) group (around 3300-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and aromatic C-H and C=C/C=N vibrations, but without experimental spectra, a detailed analysis is not possible.
Electronic Absorption Spectroscopy (UV-Vis)
There is no available Ultraviolet-Visible (UV-Vis) absorption data for 4-Pyridinepropanol, 1-oxide in the searched literature. The N-oxide group is known to influence the π → π* and n → π* electronic transitions of the pyridine (B92270) ring, typically causing a shift in the absorption maxima compared to the parent pyridine. However, without experimental data, the specific absorption bands (λmax) and molar absorptivity values for this compound remain unknown.
Nuclear Magnetic Resonance Spectroscopy (NMR)
Detailed ¹H NMR and ¹³C NMR data for this compound are not available. The oxidation of the pyridine nitrogen to an N-oxide has a pronounced effect on the chemical shifts of the ring protons and carbons. Generally, the protons at the alpha (C2, C6) and gamma (C4) positions are shifted downfield, while the beta (C3, C5) protons experience an upfield shift compared to the non-oxidized pyridine. Specific chemical shifts and coupling constants for the title compound have not been publicly documented.
Mass Spectrometry Techniques (e.g., MALDI-TOF, GC-MS)
No mass spectra from techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Gas Chromatography-Mass Spectrometry (GC-MS) for this compound could be located. The expected molecular weight for the compound is 153.18 g/mol . bldpharm.comsigmaaldrich.com Analysis of the fragmentation pattern would be critical for structural confirmation, but such data is not available.
X-ray Crystallography of this compound and its Complexes
The search yielded no records of single-crystal X-ray diffraction studies for this compound or any of its metal complexes. Consequently, definitive information on its solid-state structure is unavailable.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
An analysis of intermolecular forces, such as hydrogen bonding involving the hydroxyl group and the N-oxide oxygen, or potential π-π stacking interactions between pyridine rings, is not possible without experimental crystal structure data. While such interactions are anticipated to play a key role in the crystal packing of the molecule, their specific geometry and nature remain uncharacterized.
Other Advanced Characterization Methods
Beyond standard spectroscopic techniques, several other advanced methods are employed to probe the specific properties of pyridine N-oxide derivatives. These methods can provide information on molecular dynamics, electronic transitions, and surface interactions.
Solid-State NMR Spectroscopy: This technique is particularly powerful for studying the structure and dynamics of molecules in the solid state, especially for compounds that exhibit disorder in single-crystal X-ray diffraction. A study on pyridine 1-oxide encapsulated in p-tert-butylcalix rsc.orgarene utilized solid-state NMR to investigate the molecular dynamics of the guest molecule within the host cavity. researchgate.net This method could be applied to this compound to understand the conformational dynamics of the propanol chain in a solid matrix.
UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy is used to study the electronic transitions within a molecule. For pyridine N-oxides, the absorption bands can be sensitive to substitution on the pyridine ring and the molecular environment. In a study on the deoxygenation and hydroxymethylation of pyridine N-oxides, UV-vis spectroscopy was employed alongside ¹H NMR to elucidate the reaction mechanism, showing how the electronic structure changes upon protonation and interaction with a photocatalyst. acs.org The observed electron absorption bands in 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide have been attributed to transitions between singlet levels, with the splitting of a strong absorption band explained by the expansion of the valence shell of the iodine atom. rsc.org
Cyclic Voltammetry (CV): This electrochemical technique can be used to study the redox properties of molecules. In the context of 4-Pyridinepropanol monolayers grafted onto silicon surfaces, cyclic voltammetry was used to characterize the surface and confirm the electronic communication between the modified surface and an axially ligated cobalt phthalocyanine (B1677752) complex. researchgate.net
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): This surface-sensitive IR technique is ideal for characterizing thin films and monolayers. For 4-Pyridinepropanol grafted on a Si(111) surface, ATR-FTIR was used to confirm the presence and quality of the organic monolayer. researchgate.net
Table 2: Advanced Characterization Methods for Pyridine N-Oxide Derivatives
| Technique | Information Obtained | Example Compound(s) | Ref. |
|---|---|---|---|
| Solid-State NMR | Molecular dynamics in the solid state | Pyridine 1-oxide | researchgate.net |
| UV-Vis Spectroscopy | Electronic transitions, mechanistic insights | Various substituted pyridine N-oxides | rsc.orgacs.org |
| Cyclic Voltammetry | Redox properties, surface characterization | 4-Pyridinepropanol monolayers | researchgate.net |
Computational Chemistry and Theoretical Modeling of 4 Pyridinepropanol, 1 Oxide
Quantum Chemical Calculations (e.g., DFT, Ab Initio, Semiempirical Methods)
Quantum chemical calculations are essential for understanding the fundamental properties of a molecule from first principles. Methods such as Density Functional Theory (DFT), ab initio calculations, and semi-empirical methods provide insights into the electronic structure, geometry, and spectroscopic properties. For 4-Pyridinepropanol (B1329387), 1-oxide, these calculations would be crucial in elucidating the influence of the N-oxide group on the pyridine (B92270) ring and the propanol (B110389) side chain.
Electronic Structure Analysis
A thorough analysis of the electronic structure of 4-Pyridinepropanol, 1-oxide would involve the calculation and visualization of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and electronic transitions. Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map would reveal the electrophilic and nucleophilic sites, providing a basis for understanding its reactivity and intermolecular interactions. The N-oxide group is expected to significantly alter the charge distribution across the pyridine ring compared to the parent pyridine.
Conformational Analysis
The flexible propanol side chain of this compound can adopt various conformations due to rotation around its single bonds. A systematic conformational analysis, likely performed using DFT methods, would be necessary to identify the most stable conformers in the gas phase and in different solvents. By calculating the potential energy surface, researchers could determine the relative energies of different geometric isomers and the energy barriers for their interconversion. This information is vital for understanding the molecule's behavior in different environments and its potential to interact with biological targets.
Spectroscopic Property Prediction
Computational methods are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data for structural validation. For this compound, theoretical calculations could predict:
¹H and ¹³C NMR chemical shifts: These predictions would help in the assignment of experimental NMR spectra.
Infrared (IR) and Raman vibrational frequencies: Calculation of vibrational modes would aid in the interpretation of experimental IR and Raman spectra, allowing for the identification of characteristic functional group vibrations.
UV-Vis electronic absorption spectra: Time-dependent DFT (TD-DFT) calculations could predict the electronic transition energies and oscillator strengths, corresponding to the absorption bands in the UV-Vis spectrum.
A data table of predicted versus experimental spectroscopic data would be a standard way to present these findings.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations could provide a time-resolved picture of the behavior of this compound in a condensed phase, such as in aqueous solution or within a lipid bilayer. MD simulations would allow for the study of:
Solvation effects: Understanding how solvent molecules arrange around the solute and influence its conformation and dynamics.
Hydrogen bonding networks: Analyzing the formation and lifetime of hydrogen bonds between the N-oxide group, the hydroxyl group, and solvent molecules.
Transport properties: Calculating properties such as the diffusion coefficient.
Coordination Chemistry and Ligand Properties of 4 Pyridinepropanol, 1 Oxide
Coordination Modes and Ligand Denticity
Pyridine (B92270) N-oxides are versatile ligands that bind to metal ions primarily through the N-oxide oxygen atom. wikipedia.org The denticity of the N-oxide oxygen can vary, exhibiting monodentate, bidentate (μ₂-O,O), and even tridentate coordination modes, depending on factors like stoichiometry and steric hindrance from other substituents on the pyridine ring. acs.orgacs.org For example, 4-methylpyridine (B42270) N-oxide has been shown to form monodentate, bidentate, and tridentate coordination bonds with silver(I) ions. acs.orgacs.org
4-Pyridinepropanol (B1329387), 1-oxide possesses two potential coordination sites: the N-oxide oxygen and the hydroxyl oxygen of the propanol (B110389) side chain. This allows for several possible coordination modes:
Monodentate: Coordination occurs solely through the N-oxide oxygen, which is the most common mode for simple pyridine N-oxide ligands. wikipedia.org
Bidentate Chelating: The ligand can form a chelate ring by coordinating to a single metal center through both the N-oxide oxygen and the terminal hydroxyl oxygen. The related ligand 2-pyridinepropanol (B1197344) acts as a bidentate N, O-donor, forming seven-membered chelate rings with metal ions like Co(II). tandfonline.com It is highly probable that 4-Pyridinepropanol, 1-oxide could form a stable, larger chelate ring in a similar fashion.
Bidentate Bridging: The ligand could bridge two metal centers, with one metal coordinating to the N-oxide oxygen and the second metal coordinating to the hydroxyl oxygen. Alternatively, the N-oxide oxygen itself can act as a bridge between two or even three metal centers. acs.orgacs.org The deprotonated alkoxo group of 2-pyridinepropanol has been shown to bridge two copper(II) ions. researchgate.net
The specific coordination mode adopted would depend on the metal ion, the counter-anion, and the reaction stoichiometry.
Structural Elucidation of Metal Complexes
Spectroscopic methods are also crucial for characterization.
Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand. Coordination of the N-oxide group to a metal ion typically causes a shift in the ν(N-O) stretching frequency. Similarly, coordination of the hydroxyl group would alter the ν(O-H) band. In complexes where the hydroxyl proton is lost to form an alkoxide bridge, the ν(O-H) band disappears entirely. jcsp.org.pkresearchgate.net
UV-Visible Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-d electronic transitions, which are indicative of the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar). Charge-transfer bands, often observed at higher energies, can also be analyzed. researchgate.netacs.org
Magnetic Susceptibility Measurements: These measurements determine the magnetic moment of the complex, which helps in ascertaining the oxidation state and spin state (high-spin or low-spin) of the central metal ion. wikipedia.orgtandfonline.com
Thermal analysis techniques (TGA/DTA) are employed to study the thermal stability of the complexes and to identify the loss of solvent molecules or ligands upon heating. tandfonline.comtandfonline.com
Table 1: Representative Spectroscopic Data for Related Pyridine-Alkanol and Pyridine N-Oxide Complexes
| Complex/Ligand | Technique | Key Observation | Reference |
| [Co(pypr)₂(sac)₂] | FTIR | N-H and O-H stretching of pypr ligand observed. | tandfonline.com |
| Schiff Base Complexes | FTIR | Shift of C=N band to lower frequencies upon complexation. | jcsp.org.pk |
| Cu(II)-pypr Complexes | UV-Vis | d-d transitions and higher energy ligand-to-metal charge transfer bands observed. | researchgate.net |
| Ag(I)-pbi-sac Complex | UV-Vis | Bands at 263 nm and 305 nm attributed to π→π* transitions of the ligands. | scielo.org.co |
Note: pypr = 2-pyridinepropanol, sac = saccharinate, pbi = 2-(2-pyridyl)benzimidazole
Stability and Thermodynamic Aspects of Complex Formation
The thermodynamic stability of metal complexes is quantified by their stability constants (log β) and the associated thermodynamic parameters: Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of formation. Studies on the complexation of Th(IV) with pyridine monocarboxylate-N-oxides (PCNOs), which are structurally related to this compound, provide significant insight into these aspects. nih.gov
The complexation of Th(IV) with these N-oxide ligands was found to be an endothermic and entropy-driven process. nih.gov The positive enthalpy change (ΔH > 0) indicates that the reactions absorb heat, while the large positive entropy change (ΔS > 0) is the primary driving force for the complex formation. This positive entropy is often attributed to the release of a significant number of water molecules from the metal ion's hydration sphere upon coordination by the ligand. nih.gov
The stability of the complexes varies with the ligand structure. For instance, picolinic acid-N-oxide (PANO), which can form a stable six-membered chelate ring with Th(IV) through its N-oxide and carboxylate groups, forms significantly more stable complexes compared to its isomers that cannot form such a chelate. nih.gov This suggests that this compound, with its potential to act as a bidentate chelating ligand, would also be expected to form stable complexes with various metal ions.
Table 2: Thermodynamic Parameters for Complexation of Th(IV) with Pyridine Monocarboxylate-N-Oxides (PCNOs) at 298 K
| Complex | log β | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |
| [Th(PANO)]³⁺ | 7.91 | -45.15 | 13.91 | 59.06 |
| [Th(PANO)₂]²⁺ | 14.53 | -82.93 | 25.12 | 108.05 |
| [Th(NANO)]³⁺ | 6.13 | -34.99 | 1.94 | 36.93 |
| [Th(IANO)]³⁺ | 6.22 | -35.50 | 2.50 | 38.00 |
Data sourced from a study on the complexation of Th(IV) with picolinic acid-N-oxide (PANO), nicotinic acid-N-oxide (NANO), and isonicotinic acid-N-oxide (IANO). nih.gov
Electrochemical Properties of Metal Complexes
The electrochemical behavior of metal complexes provides valuable information about their redox properties, including the accessibility of different oxidation states of the metal center. Cyclic voltammetry (CV) is the most common technique used to investigate these properties.
The electrochemistry of transition metal complexes with ligands related to this compound has been investigated. For example, Mn, Fe, Co, and Ni complexes with 2-mercaptopyridine (B119420) N-oxide have been studied by cyclic voltammetry, revealing their redox processes. capes.gov.br Similarly, the electrochemical properties of silver-containing ionic liquids formulated with pyridine-N-oxide ligands have been explored for applications in electrodeposition, showing high current densities. kuleuven.be
The ligand itself can be redox-active. The oxidation potentials of various substituted pyridine N-oxides have been characterized using cyclic voltammetry. acs.org The electronic properties of the ligand, influenced by substituents, can tune the redox potential of the metal center in the complex. For instance, in a series of [Cp*Rh] complexes, monosubstituted bipyridyl ligands were shown to significantly alter the reduction potentials of the complexes. rsc.org Therefore, it is expected that metal complexes of this compound would exhibit interesting electrochemical behavior, with the potential to access different metal-centered oxidation states, which could be modulated by the electronic environment provided by the ligand.
Applications in Catalysis and Organic Synthesis
4-Pyridinepropanol (B1329387), 1-oxide as a Ligand in Catalytic Systems
Pyridine (B92270) N-oxides, as a class of compounds, are recognized for their utility in forming metal complexes and as organocatalysts. researchgate.net Their function as powerful electron-pair donors allows them to create suitable electronic environments in the transition states of reactions. nih.gov Specifically, 4-Pyridinepropanol has been employed to modify surfaces, creating monolayers that can axially ligate metal macrocycles. For instance, monolayers of 4-Pyridinepropanol on Si(111) surfaces have been shown to effectively ligate fluorinated cobalt phthalocyanine (B1677752) (F16CoPc). researchgate.net This immobilization is crucial for developing novel materials with specific catalytic or electronic properties.
Furthermore, 4-Pyridinepropanol has been used to modify organic-inorganic hybrid materials, such as those based on polyoxometalates (POMs). peeref.comacademiclabs.comrsc.org In a 2025 study, Keggin and Anderson-type POM-based hybrids were successfully modified with 4-pyridinepropanol, demonstrating its role in creating complex, functional materials. acs.org The propanol (B110389) group allows for covalent attachment to surfaces or incorporation into larger structures, while the pyridine N-oxide unit provides a coordination site for catalytically active metal centers. nih.govresearchgate.net The general utility of chiral pyridine N-oxides as ligands in asymmetric catalysis has been well-reviewed, highlighting their ability to afford high levels of stereocontrol in various reactions. nih.govscispace.com
Table 1: Examples of 4-Pyridinepropanol and its Derivatives as Ligands
| Ligand System | Application | Metal/Catalyst Center | Reference |
|---|---|---|---|
| 4-Pyridinepropanol monolayer on Si(111) | Surface modification for axial ligation | F16CoPc | researchgate.net |
| 4-Pyridinepropanol-modified POMs | Synthesis of organic-inorganic hybrid materials | Keggin and Anderson POMs | peeref.comacs.org |
| Chiral Pyridine N-Oxides | Asymmetric catalysis | Various metals | nih.govscispace.com |
Role in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. libretexts.org The general mechanism involves three key steps: oxidative addition of a palladium(0) catalyst to an organic halide, transmetalation with an organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgyoutube.com
While direct studies detailing the use of 4-Pyridinepropanol, 1-oxide in Suzuki-Miyaura reactions are not prominent, the 4-substituted pyridine core is a common motif in such couplings. Research has focused on developing efficient methods for the Suzuki-Miyaura coupling of 4-pyridineboronic acid derivatives to synthesize 4-arylpyridines, which are key structures in many active pharmaceutical ingredients. nih.gov These studies often tackle challenges like the formation of impurities arising from the phosphorus ligands used to stabilize the palladium catalyst. nih.gov The principles derived from these studies are applicable to substrates like this compound. Pyridine N-oxides, in general, activate the pyridine ring, which can influence its reactivity in cross-coupling reactions. researchgate.net
Use as a Building Block in Complex Organic Molecule Synthesis
The reactivity of the pyridine N-oxide group and the functional handle of the propanol chain make this compound a valuable building block for synthesizing more elaborate molecules. researchgate.netuiowa.edu The oxidation of the pyridine nitrogen to an N-oxide significantly alters the ring's reactivity, facilitating nucleophilic and electrophilic substitutions, primarily at the 2- and 4-positions. researchgate.net
A notable example involves a manganese(II)-catalyzed tandem reaction where 4-pyridinepropanol undergoes oxidative cleavage and subsequent ammoxidation. This process transforms the propanol side chain, ultimately yielding isonicotinamide, a valuable chemical intermediate, in a 43% yield. thieme-connect.com This demonstrates the utility of the compound as a precursor where the propanol group is strategically cleaved to build a different functional group on the pyridine scaffold. The development of new synthetic methods often relies on the activation of simple pyridine substrates to construct complex functionalized molecules, a role for which this compound is well-suited. uiowa.edu
Catalytic Role of Pyridine N-Oxide Derivatives in General
Pyridine N-oxide derivatives are a versatile class of organocatalysts, primarily functioning as mild Lewis bases. researchgate.net This property allows them to activate Lewis acidic compounds, particularly organosilicon reagents. researchgate.netnih.gov The high affinity of the N-oxide's oxygen atom for silicon is a key feature, enabling the development of numerous synthetic methodologies. nih.gov
These derivatives catalyze a variety of reactions, including asymmetric allylations of aldehydes, where they facilitate the reaction's progress through a closed, cyclic transition state involving hypervalent silicates. researchgate.net They have also been employed as catalysts in the enantioselective ring-opening of meso-epoxides. nih.gov Furthermore, pyridine N-oxides can act as mild oxidants in certain transformations. researchgate.net Their low cost, stability in air, and reduced environmental impact compared to many metal-based catalysts have led to increasing interest in their application, especially for chiral variants in asymmetric synthesis. researchgate.netacs.org
Table 2: General Catalytic Applications of Pyridine N-Oxide Derivatives
| Reaction Type | Role of Pyridine N-Oxide | Substrate Activated | Reference |
|---|---|---|---|
| Asymmetric Allylation | Lewis Base Catalyst | Allyl(trichloro)silane | researchgate.net |
| Epoxide Ring-Opening | Lewis Base Catalyst | Silicon tetrachloride | nih.gov |
| Oxidative Cyclization | Mild Reoxidant | Osmium-catalyzed reactions | chemicalbook.com |
Photochemical Catalysis
In recent years, pyridine N-oxides have gained importance as key components in photochemical catalysis. researchgate.net Under photoredox conditions, pyridine N-oxides can undergo single-electron oxidation to generate highly reactive pyridine N-oxy radicals. These radicals can then participate in various bond-forming reactions.
A significant application is the regioselective carbohydroxylation and aminohydroxylation of α-olefins. nih.gov In this dual catalytic system, a photoredox catalyst generates the pyridine N-oxy radical, which then adds to an unactivated alkene. This process allows for the direct conversion of simple alkenes into primary alcohols and β-amino alcohols, which are fundamental building blocks in chemistry. nih.gov The choice of pyridine N-oxide can influence the reaction pathway; for example, using 2,6-dibromopyridine (B144722) N-oxide can promote allylic C-H functionalization instead of carbohydroxylation. nih.gov Additionally, photochemical methods have been used to graft 4-pyridinepropanol onto silicon surfaces, highlighting the synergy between photochemistry and the compound's functional groups. researchgate.netresearchgate.net
Electrocatalytic Applications
The unique structure of this compound lends itself to applications in electrocatalysis, often through its immobilization on electrode surfaces or its incorporation into electroactive hybrid materials. The covalent attachment of 4-Pyridinepropanol to a Si(111) surface, followed by ligation of F16CoPc, creates a functional electrode surface whose electrochemical properties have been studied using cyclic voltammetry. researchgate.net
More specifically, 4-Pyridinepropanol has been used to create hybrid materials with polyoxometalates (POMs), which are known for their tunable redox properties and applications in electrocatalysis. researchgate.netacs.org POMs are being investigated for next-generation technologies, including electrocatalytic water splitting. researchgate.netresearchgate.net The ability to graft molecules like 4-Pyridinepropanol allows for the design of complex POM-based electrode materials with enhanced stability and catalytic activity. For example, the electrochemical detection of hydrogen peroxide has been demonstrated using a boron-doped diamond electrode modified with cobalt phthalocyanine (CoPc) coordinated to surface-bound pyridine moieties, a system analogous to what can be formed with 4-Pyridinepropanol. researchgate.net
Advanced Materials and Surface Science Applications
Covalent Immobilization on Solid Surfaces (e.g., Si(111) Monolayers)
The functionalization of semiconductor surfaces with organic monolayers is a critical area of research for the development of molecular electronics and advanced sensors. 4-Pyridinepropanol (B1329387) has been successfully used to form well-defined monolayers on silicon surfaces.
Detailed research findings have demonstrated the covalent attachment of 4-Pyridinepropanol to hydrogen-terminated Si(111) surfaces. researchgate.netrsc.org Both mild photochemical and thermal methods have been effectively employed for this grafting process. researchgate.net The photochemical approach utilizes a specialized cell with high-powered LEDs (λ = 470 nm) designed to handle the hygroscopic and basic nature of 4-Pyridinepropanol. researchgate.net
Characterization of the resulting 4-Pyridinepropanol-modified Si(111) surfaces (4PP-Si(111)) using techniques such as Atomic Force Microscopy (AFM), Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR), Static Contact Angle (SCA) measurements, and Cyclic Voltammetry (CV) confirmed the formation of monolayers that preserve the atomic steps of the underlying silicon substrate. researchgate.net
A key feature of these 4PP-Si(111) surfaces is the availability of the lone pair of electrons on the pyridine (B92270) nitrogen. This allows the surface to act as a platform for the subsequent axial ligation of other molecules. For instance, the macrocycle hexadecafluorophthalocyaninato)cobalt(II) (F16CoPc) has been successfully ligated to the pyridine moieties, forming a complex F16CoPc-4PP-Si(111) surface assembly. researchgate.net This demonstrates the utility of 4-Pyridinepropanol in creating multifunctional, layered surface structures. researchgate.net
Table 1: Characterization of 4-Pyridinepropanol Modified Si(111) Surfaces
| Characterization Technique | Finding | Reference |
|---|---|---|
| Atomic Force Microscopy (AFM) | Displayed well-defined atomic steps and terraces, confirming preservation of the Si(111) substrate integrity. | researchgate.net |
| ATR-FTIR, SCA, CV | Confirmed the formation of F16CoPc-4PP-Si(111) monolayers. | researchgate.net |
Integration into Polyoxometalate (POM) Hybrids and Assemblies
Polyoxometalates (POMs) are a class of metal-oxide clusters with a vast range of applications in catalysis, medicine, and materials science. researchgate.netnih.gov The creation of organic-inorganic hybrid materials by functionalizing POMs with organic ligands like 4-Pyridinepropanol can lead to materials with enhanced or novel properties. nih.govacs.org
Recent research has focused on modifying both Keggin and Anderson-type POMs with 4-Pyridinepropanol. acs.orgresearchgate.net These studies involve synthesizing hybrid assemblies where the 4-Pyridinepropanol molecule coordinates to the inorganic cluster. The resulting hybrid materials are then investigated for their crystal structures, as well as their photophysical and electrochemical properties. acs.orgacs.org The integration of the organic component can influence the solubility, stability, and electronic properties of the POM core, making them suitable for applications such as dye scavenging, catalysis, and DNA binding studies. acs.orgacs.org
Supramolecular Architectures and Coordination Polymers
The dual functionality of 4-Pyridinepropanol, possessing both a coordinating pyridine nitrogen atom and a hydrogen-bonding propanol (B110389) group, makes it a valuable ligand for the construction of supramolecular assemblies and coordination polymers. lew.ro The pyridine ring can coordinate to a metal center, while the hydroxyl group can either participate in hydrogen-bonding networks or be deprotonated to act as another coordination site.
Applications in Polymer Chemistry (e.g., Poly(oxyalkylene) Pyridyl Ethers)
In polymer chemistry, 4-Pyridinepropanol serves as a key starting material for the synthesis of specialized polymers. google.com A notable application is in the production of poly(oxyalkylene) pyridyl ethers. google.com These compounds have been identified as effective fuel additives for reducing engine deposits, particularly on intake valves. google.com
The synthesis process involves the deprotonation of the hydroxyl group of 4-Pyridinepropanol with a suitable base to form a metal salt. google.com This salt then initiates the ring-opening polymerization of an alkylene oxide, such as propylene (B89431) oxide or 1,2-butylene oxide. google.com The result is a polymer chain with a terminal pyridyl group. The properties of the resulting poly(oxyalkylene) ether can be tailored by controlling the type of alkylene oxide used and the length of the polymer chain. google.com
Table 2: Synthesis of Poly(oxyalkylene) Pyridyl Ethers
| Reactant | Role |
|---|---|
| 4-Pyridinepropanol | Starting material providing the terminal pyridyl functionality. google.com |
| Base (e.g., NaH, KH) | Deprotonates the hydroxyl group to create an initiator salt. google.com |
Environmental Chemistry Considerations General Pyridine N Oxide Research
Theoretical Environmental Degradation Pathways
The environmental degradation of pyridine (B92270) N-oxides can proceed through several theoretical pathways, primarily involving microbial action or chemical reduction.
Microbial Degradation: Bacteria are known to degrade many simple pyridine derivatives, often through pathways that involve hydroxylated intermediates. tandfonline.comresearchgate.net For pyridine N-oxide, a proposed initial step is the enzymatic transformation to 2-hydroxypyridine, which then enters further catabolic pathways. asm.org Some bacteria may utilize novel mechanisms, possibly involving initial reductive steps without the formation of hydroxylated intermediates. tandfonline.comresearchgate.net
Two primary degradation pathways for pyridine have been proposed:
Pathway I: Begins with the hydroxylation of pyridine to form pyridin-2(1H)-one. This is followed by oxidative ring opening to create N-Ethylurea, which is then cleaved to produce urea, and finally ammonia (B1221849) and carbon dioxide. iwaponline.com
Pathway II: Also starts with pyridine hydroxylation, leading to 5,6-dihydropyridine-2,5-diol as an intermediate. iwaponline.com
The biodegradation of pyridine has been reported to occur via two different mechanisms: ring reduction or ring hydroxylation followed by ring cleavage. asm.org The resistance of the pyridine ring to oxidation often suggests a reductive mechanism. asm.org In mammalian systems, metabolic reactions can occur at both the nitrogen heteroatom (N-oxidation) and the ring carbons (C-oxidation), producing metabolites such as pyridine N-oxide and various hydroxypyridines. researchgate.net
Chemical Reduction: In the environment, ferrous iron (Fe(II)) is a common reductant that can participate in redox reactions. researchgate.net A proposed mechanism for the reduction of aromatic N-oxides by an Fe(II)-tiron complex involves two protonation steps, complexation with the Fe(II)-tiron, and then two electron transfers from the complex to the N-oxide, ultimately leading to the cleavage of the N-O bond. researchgate.net
Based on environmental modeling, pyridine N-oxide has a low potential to be absorbed by organic matter in soil and is not volatile from water bodies. jubilantingrevia.com However, it is not considered readily biodegradable. jubilantingrevia.com
Photodegradation Studies of Pyridine N-Oxide Compounds
The photochemistry of pyridine N-oxides has been a subject of interest, with studies revealing various reaction pathways upon irradiation. The primary photochemical reaction often involves the formation of an unstable oxaziridine (B8769555) intermediate, which can then undergo further rearrangements. rsc.org
The photolysis of pyridine N-oxide in alcoholic solutions, such as methanol (B129727) and ethanol, has been investigated. rsc.orgunt.edu Analysis of the reaction mixtures has identified several products, indicating a complex degradation process. unt.edu The use of different light filters (Pyrex vs. quartz) significantly affects the rate of photolysis, with the all-quartz system leading to much faster degradation. rsc.org
It has been proposed that the triplet excited state is responsible for the deoxygenation of some pyridine N-oxides. wur.nl The photodeoxygenation of heteroaromatic N-oxides can also be facilitated in the presence of a strong Lewis acid. rsc.org
The photolysis of pyridine N-oxide can lead to various outcomes, including ring contraction, expansion, or fragmentation, depending on the substituents present. semanticscholar.org In the presence of an oxygen-atom acceptor like benzene, photolysis can result in the formation of phenol. rsc.orgnih.gov
Studies on the photodegradation of metal pyrithiones, which can produce pyridine-N-oxide (PO) as a degradation product, have provided data on the toxicity of these compounds to marine organisms. nih.gov The acute toxicity of pyridine-N-oxide to the marine alga Skeletonema costatum was found to be relatively low. nih.gov
Table of Photodegradation Products and Conditions:
| Compound | Irradiation Conditions | Solvent | Major Products Identified | Reference |
| Pyridine N-oxide | High-pressure mercury lamp (Pyrex filter) | Methanol/Ethanol | Pyridine, N-formylpyrrole, and others | rsc.org |
| Pyridine N-oxide | High-pressure mercury lamp (quartz system) | Methanol/Ethanol | Pyridine, N-formylpyrrole, and others | rsc.org |
| Pyridine N-oxide | Not specified | Benzene | Phenol | rsc.org |
| 4-Benzoylpyridine N-oxide | Not specified | Solution | Free oxygen atoms O(3P) | nih.gov |
| Pyridazine N-oxides | hv = 350 nm | C6H6/CH2Cl2 | Arene C-H oxidation products | nih.gov |
Q & A
Q. What are the established synthetic routes for 4-pyridinepropanol, 1-oxide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves oxidation of 4-pyridinepropanol using peracids (e.g., mCPBA) or hydrogen peroxide in acetic acid. Reaction optimization includes controlling temperature (0–25°C), solvent polarity, and stoichiometry. For example, refluxing in xylene with chloranil as an oxidizing agent (as seen in pyridine N-oxide derivatives) can yield 85–90% purity, followed by recrystallization from methanol . Monitoring via TLC or HPLC is critical to track intermediate formation.
Q. How can the acidity (pKa) of this compound be experimentally determined, and how does it compare to related pyridine N-oxide derivatives?
- Methodological Answer : Potentiometric titration in aqueous or mixed solvents (e.g., water/DMSO) is standard. Pyridine N-oxide derivatives exhibit pKa values between -1.3 and 3.88, influenced by substituents. For instance, 4-hydroxypyridine 1-oxide has a pKa of 2.45, while 4-methoxypyridine 1-oxide is more acidic (pKa 2.05) . Theoretical calculations (DFT) can complement experimental data by modeling electron-withdrawing effects of the propanol group.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies N-O stretching (1250–1300 cm⁻¹) and hydroxyl groups (3200–3600 cm⁻¹).
- NMR : ¹H NMR shows deshielding of pyridine protons (δ 7.5–8.5 ppm) due to N-oxide formation; ¹³C NMR confirms C-OH and N-oxide shifts.
- UV-Vis : Absorbance near 270–300 nm (π→π* transitions) .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺, with fragmentation patterns validating the propanol chain .
Advanced Research Questions
Q. How does the excited-state dipole moment of this compound influence its solvent-dependent fluorescence properties?
- Methodological Answer : Solvatochromic studies in solvents of varying polarity (e.g., cyclohexane to DMSO) reveal shifts in emission maxima. Computational TD-DFT calculates dipole moments (Δμ = μ_excited - μ_ground), which correlate with solvent polarity parameters (e.g., ET(30)). For carbazole-pyridine N-oxide analogs, Δμ > 10 D drives strong polarity sensitivity . Experimental validation uses Lippert-Mataga plots to quantify Stokes shifts.
Q. What electrochemical behavior is observed for this compound, and how does it inform redox-mediated applications?
- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile with Ag/AgCl reference reveals reduction peaks near -1.5 V (N-oxide group) and oxidation at +0.5–1.0 V (pyridine ring). Differential pulse voltammetry (DPV) enhances resolution for overlapping peaks. Such data guide applications in catalysis or redox-active probes .
Q. How can computational modeling predict the metabolic pathways of this compound in biological systems?
- Methodological Answer : Density Functional Theory (DFT) predicts metabolic sites (e.g., hydroxylation at C3/C5 or N-oxide reduction). Molecular docking with cytochrome P450 enzymes (CYP3A4, CYP2D6) identifies binding affinities. Experimental validation via LC-MS/MS in hepatocyte incubations detects phase I metabolites (e.g., deoxygenated pyridinepropanol) and phase II conjugates (glucuronides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
